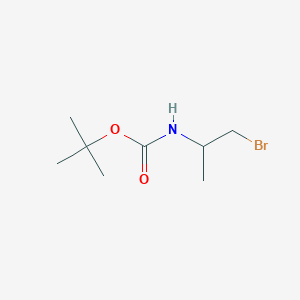

Tert-butyl (1-bromopropan-2-yl)carbamate

Overview

Description

Tert-butyl (1-bromopropan-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and natural products. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves protection and deprotection strategies, as well as key carbon-carbon bond-forming reactions. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a pivotal step, demonstrating the complexity and ingenuity required in constructing such molecules . Another example includes the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, where a modified Kulinkovich–Szymoniak cyclopropanation was employed, highlighting the diverse synthetic approaches that can be applied to tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as crystallographic methods like X-ray diffraction. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, providing insight into the three-dimensional arrangement of atoms within the molecule . Computational methods like DFT are also employed to optimize the structure and predict properties such as molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include asymmetric Mannich reactions , Suzuki cross-coupling , and reactions involving Boc-protected nitrones . The versatility of these compounds is further demonstrated by their use in the synthesis of biologically active compounds such as omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are critical for their reactivity and application in organic synthesis. The tert-butyl group imparts steric bulk, which can affect the reactivity and selectivity of reactions. The carbamate moiety is a stable amide linkage that can be selectively deprotected when needed, as seen in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate10.

Scientific Research Applications

Crystal Structure Analysis

Baillargeon et al. (2017) studied the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These compounds form part of an isostructural family, and their structures are characterized by simultaneous hydrogen and halogen bonds involving a carbonyl group (Baillargeon et al., 2017).

Synthesis Methods

Li et al. (2015) described a high-yielding synthesis method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This method is notable for its simplicity, cost efficiency, and industry reliability (Li et al., 2015).

Enantioselective Synthesis

Arvanitis et al. (1998) explored the enantioselective synthesis of 3-Aminopropanoic acid derivatives, including tert-Butyl bromoacetate. This synthesis is significant for introducing nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Intermediate in Natural Product Synthesis

Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate in the natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Molecular Interactions Study

Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. The study focused on understanding the interplay of hydrogen bonds and the assembly of molecules in crystal structures (Das et al., 2016).

Safety and Hazards

Tert-butyl (1-bromopropan-2-yl)carbamate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Pharmacokinetics

, which could influence its bioavailability and pharmacokinetic properties.

Action Environment

The action of Tert-butyl (1-bromopropan-2-yl)carbamate could potentially be influenced by various environmental factors. For instance, the compound should be stored in a dry environment and under -20°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

tert-butyl N-(1-bromopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOODTHBNJYOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-bromopropan-2-yl)carbamate | |

CAS RN |

1391026-59-7 | |

| Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)